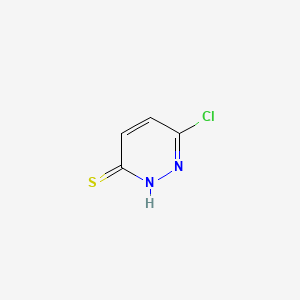

6-Chloropyridazine-3-thiol

描述

Overview of Pyridazine (B1198779) and Thiol Chemistry in Research Contexts

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are significant subjects of study in various fields of chemistry, including medicinal and agricultural chemistry. researchgate.netresearchgate.netscholarsresearchlibrary.com The pyridazine ring is characterized by its weak basicity, high dipole moment, and the ability to form strong hydrogen bonds, which are crucial in drug-target interactions. nih.gov These properties make pyridazine derivatives versatile scaffolds in the design of new pharmacologically active molecules. scholarsresearchlibrary.com Research has shown that pyridazine-based compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. scholarsresearchlibrary.comontosight.ai

Thiol chemistry involves the sulfhydryl group (-SH), which is known for its potent nucleophilicity and ability to participate in a variety of chemical reactions such as nucleophilic substitution, addition, and redox processes. creative-proteomics.comresearchgate.net Thiols, also referred to as mercaptans, are sulfur analogs of alcohols and are weakly acidic. creative-proteomics.comresearchgate.net In biological systems, thiols like the amino acid cysteine and the tripeptide glutathione (B108866) play critical roles in antioxidant defense and redox signaling. creative-proteomics.comnih.gov The reactivity of the thiol group makes it a key functional group in the development of new therapeutic agents and materials. nih.govsmolecule.com

Significance of 6-Chloropyridazine-3-thiol in Heterocyclic Compound Research

This compound is a heterocyclic compound that incorporates both the pyridazine and thiol functional groups, making it a valuable building block in organic synthesis. smolecule.comresearchgate.net The presence of a chlorine atom at the 6-position and a thiol group at the 3-position provides two reactive sites for further chemical modifications. cymitquimica.com The chlorine atom can be substituted by various nucleophiles, while the thiol group can undergo oxidation or alkylation. clockss.org

This dual reactivity allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. For instance, it serves as a starting material for the synthesis of more complex heterocyclic systems, such as triazolothiadiazines and triazolothiadiazoles, which have been investigated for their biological activities. researchgate.net The compound's structure also allows for the exploration of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms, which can influence its chemical and biological properties. researchgate.nettgc.ac.in

Historical Perspective of this compound Investigations

Early investigations into this compound likely stemmed from the broader interest in pyridazine chemistry that began in the 19th century. scholarsresearchlibrary.com The synthesis of this specific compound is often achieved through the reaction of 3,6-dichloropyridazine (B152260) with a source of sulfur, such as sodium hydrogensulfide. chemicalbook.com Over the years, research has focused on its utility as a versatile intermediate in the synthesis of various heterocyclic compounds. researchgate.netclockss.org Studies have explored its reactions with different electrophiles and nucleophiles to create libraries of new molecules. researchgate.netclockss.org More recent research has delved into the specific properties and applications of its derivatives, for example, in the formation of mixed disulfide conjugates for studying drug metabolism. nih.gov Isotope-labeling studies, such as the synthesis of this compound-4,5-¹³C₂, have also been conducted to trace its metabolic pathways and mechanisms of action. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQHEWLZYZQXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398431 | |

| Record name | 6-chloropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-78-7 | |

| Record name | 6-Chloro-3-pyridazinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyridazine 3 Thiol and Its Derivatives

Established Synthetic Routes for 6-Chloropyridazine-3-thiol

The primary and most well-documented method for synthesizing this compound is through the nucleophilic substitution of 3,6-Dichloropyridazine (B152260). This process can be achieved using various sulfur-containing nucleophiles, with thiourea (B124793) and sodium hydrosulfide (B80085) being prominent examples.

Synthesis from 3,6-Dichloropyridazine

A common approach involves the reaction of 3,6-Dichloropyridazine with a sulfur source to replace one of the chlorine atoms with a thiol group.

Via Nucleophilic Substitution with Thiourea

The reaction of 3,6-Dichloropyridazine with thiourea is a frequently employed method. researchgate.net This reaction proceeds via an intermediate which is then hydrolyzed to yield the final product. The use of thiourea as a nucleophile is a common strategy in the synthesis of heterocyclic thiols. tandfonline.com

Reaction Conditions and Optimization

The reaction conditions can be optimized to improve yield and purity. nih.gov Factors such as solvent, temperature, and reaction time are crucial. For instance, the reaction can be carried out in a solvent like ethanol (B145695). The process often involves heating the reaction mixture to reflux.

A study on the synthesis of pyrazolylpyridazine-3-thiol derivatives, which starts from 3,6-dichloropyridazine, highlights a two-step process where the initial reaction with hydrazine (B178648) is followed by cyclization. researchgate.net This suggests that multi-step procedures are common in the synthesis of pyridazine (B1198779) derivatives. Furthermore, the reaction of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with thiourea leads to an intermediate that is converted to the corresponding thione under alkaline conditions. researchgate.net

Via Nucleophilic Substitution with Sodium Hydrosulfide

An alternative and high-yielding method involves the use of sodium hydrosulfide.

Reaction Conditions and Optimization

In a specific example, 3,6-Dichloropyridazine is reacted with sodium hydrosulfide in ethanol. chemicalbook.com The mixture is refluxed for one hour. Following the reaction, the solvent is evaporated. The subsequent workup involves adjusting the pH to first about 9 with sodium hydroxide (B78521) to filter off precipitates, and then to approximately 2 with hydrochloric acid to precipitate the desired product. chemicalbook.com

Yield and Purity Considerations

This method has been reported to produce a high yield of this compound. In one instance, a 96% yield of the compound as a yellow solid was achieved. chemicalbook.com The purity of the final product is influenced by the careful control of pH during the workup and filtration steps. Extended reaction times or harsh conditions can potentially lead to lower yields and the formation of impurities. uchicago.edu

Alternative Synthetic Approaches

While the reaction of 3,6-Dichloropyridazine with a sulfur nucleophile is the most established route, other strategies for synthesizing pyridazine derivatives exist. For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) can be achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) water in a suitable solvent. google.com This highlights the versatility of 3,6-dichloropyridazine as a starting material for various substituted pyridazines.

Another approach involves the synthesis of S-substituted derivatives. For example, 6-allylthio-3-chloropyridazine was prepared from the reaction of 3,6-dichloropyridazine with allylmercaptan and sodium hydroxide. koreascience.kr

Isotopic Labeling Strategies (e.g., 13C2-labeling)

Isotopic labeling is a crucial technique for various scientific studies. A method for the synthesis of this compound-4,5-13C2 has been documented, indicating that specific carbon atoms in the pyridazine ring can be isotopically labeled. rsc.org While detailed procedures for this specific labeling are not extensively published in the provided results, the existence of such a compound points to the feasibility of creating isotopically labeled versions of this compound for use in mechanistic and metabolic studies. General strategies for isotopic labeling of pyridine (B92270) and other heterocyclic compounds, such as with 15N, have been developed and could potentially be adapted. chemrxiv.orgresearchgate.netkcl.ac.uknih.gov

Synthesis of this compound Derivatives

Derivatives of this compound are often synthesized for various research purposes, including the development of new bioactive molecules.

The synthesis of derivatives can involve modifications at the thiol group or the chlorine-substituted position. For example, the reaction of 6-chloropyridazine derivatives with amines can lead to the substitution of the chlorine atom. clockss.org In one study, 6-chloropyridazine derivatives were refluxed with a suitable amine in 1,4-dioxane (B91453) for 2 hours. clockss.org

Another common derivatization involves the reaction of the thiol group. The thiol can be alkylated to form thioethers. For instance, 3-chloro-6-methylthiopyridazine 1-oxide can be synthesized from 3-chloropyridazine-6-thiol 1-oxide by reacting it with methyl iodide in the presence of a base like sodium hydrogen carbonate. rsc.org

The synthesis of more complex derivatives, such as triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety, has also been reported. researchgate.netresearchgate.net These multi-step syntheses often start with a derivative of 6-chloropyridine and involve the construction of additional heterocyclic rings.

The following table summarizes some of the synthetic approaches for this compound and its derivatives:

| Starting Material | Reagents | Product | Key Conditions | Reference |

| 3,6-Dichloropyridazine | Sodium Hydrosulfide, Ethanol, NaOH, HCl | This compound | Reflux, pH adjustment | chemicalbook.com |

| 3,6-Dichloropyridazine | Thiourea | This compound | Not specified in detail | researchgate.net |

| 3-Chloropyridazine-6-thiol 1-oxide | Methyl Iodide, Sodium Hydrogen Carbonate | 3-Chloro-6-methylthiopyridazine 1-oxide | Room temperature | rsc.org |

| 6-Chloropyridazine derivative | Amine, 1,4-Dioxane | Amine-substituted pyridazine | Reflux | clockss.org |

| 3,6-Dichloropyridazine | Allylmercaptan, Sodium Hydroxide | 6-Allylthio-3-chloropyridazine | Not specified in detail | koreascience.kr |

Nucleophilic Substitution Reactions involving the Chlorine Atom

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the heterocyclic ring. The chlorine can be displaced by various nucleophiles, such as amines or alkoxides, which enables the synthesis of a wide array of 6-substituted pyridazine-3-thiol (B1598171) derivatives. smolecule.com The reaction typically proceeds by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product. For instance, the substitution of the chlorine atom in 6-allylthio-3-chloropyridazine with various amines has been demonstrated to proceed via nucleophilic substitution. kchem.org This type of reaction is fundamental in creating libraries of compounds for biological screening.

Reactions Involving the Thiol Group

The thiol (-SH) group is a versatile functional group that can undergo several key transformations, including alkylation, oxidation, and dimerization.

Thioether Formation via Reaction with Alkyl Halides

The thiol group of this compound can be readily alkylated to form stable thioethers (sulfides). This S-alkylation reaction typically involves treating the thiol with an alkyl halide (e.g., methyl iodide) in the presence of a base. rsc.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. vulcanchem.com This method is highly efficient for creating a variety of S-alkylated derivatives. Research has shown the successful conversion of a related compound, 6-aminopyridazine-3-thiol 1-oxide, into its S-methyl derivative using methyl iodide. rsc.org

Table 1: Example of Thioether Formation

| Precursor | Reagent | Product | Reference |

|---|

Oxidation to Disulfides

The thiol group is susceptible to oxidation. libretexts.org Mild oxidizing agents can convert thiols into disulfides, which contain a sulfur-sulfur bond. libretexts.org This reaction involves the removal of a hydrogen atom from two thiol molecules, which then couple to form the disulfide. This transformation is a common reactivity pathway for many thiol-containing compounds. smolecule.comlibretexts.org

Dimerization to Disulfides

The oxidation of this compound leads to its dimerization, forming a disulfide-linked homodimer. This process is a specific example of the oxidation reaction mentioned previously, where two molecules of the thiol are coupled. libretexts.org Disulfide bond formation is a redox reaction where the thiol is oxidized. libretexts.org This dimerization can sometimes occur spontaneously in the presence of air (molecular oxygen) or be promoted by various chemical reagents. libretexts.org The resulting disulfide can often be converted back to the thiol form by using a suitable reducing agent. libretexts.org

Derivatization for Specific Research Applications

The dual reactivity of this compound makes it a valuable scaffold for creating more complex molecules with specific functions, particularly in the field of medicinal chemistry.

Conjugation with Thienopyridine Compounds

A notable application of this compound is its use in the study of thienopyridine antiplatelet agents like clopidogrel (B1663587). nih.govresearchgate.net Research has demonstrated that this compound can form a stable mixed disulfide conjugate with the active metabolite (AM) of clopidogrel. nih.govresearchgate.net In studies investigating the bioactivation of clopidogrel, it was observed that in the presence of this compound (CPT), human liver microsomes did not produce the free active metabolite, but instead formed a CPT-clopidogrel AM conjugate. nih.govresearchgate.net

This conjugate is formed via a disulfide bond between the sulfur atom of this compound and the sulfur atom of the clopidogrel active metabolite. nih.govresearchgate.net These stable mixed disulfide conjugates have been identified as a platform to quantitatively generate the therapeutic active metabolite without the need for enzymatic bioactivation, which could help overcome inter-individual variability in drug response. nih.govresearchgate.net The formation of these conjugates confirms the ability of the thiol group to participate in disulfide exchange reactions, a key process in their mechanism of action. libretexts.orgnih.gov

Table 2: Formation of Clopidogrel Active Metabolite (AM) in the Presence of Various Thiols

| Thiol Reductant | Formation of AM | Formation of Mixed Disulfide Conjugate | Reference |

|---|---|---|---|

| Glutathione (B108866) (GSH) | Yes | Yes | nih.govresearchgate.net |

| This compound (CPT) | No | Yes | nih.govresearchgate.netresearchgate.net |

| 2,5-Dimethylfuran-3-thiol (DFT) | No | Yes | nih.govresearchgate.netresearchgate.net |

This research highlights the utility of this compound as a chemical tool to probe and modulate the activity of complex biological systems and therapeutic agents. google.comgoogleapis.com

Synthesis of Imidazo[1,2-b]pyridazine (B131497) and Thiazolo[3,2-b]pyridazine Derivatives

The synthesis of fused 1,2-b-pyridazine systems can be achieved through the reaction of a pyridazine precursor with an α-haloketone, a classic method known as the Hantzsch synthesis. The nature of the resulting fused ring—be it an imidazole (B134444) or a thiazole (B1198619)—is critically dependent on the nucleophilic group on the pyridazine starting material.

For the synthesis of Imidazo[1,2-b]pyridazine derivatives, the required precursor is 3-amino-6-chloropyridazine. google.com In this reaction, the exocyclic amino group and the adjacent ring nitrogen (N1) act as nucleophiles. The initial step is the SN2 reaction of the more nucleophilic ring nitrogen with the α-carbon of the α-haloketone, followed by cyclization through the amino group attacking the ketone's carbonyl carbon, ultimately forming the imidazole ring upon dehydration.

Conversely, when starting with This compound , the product of the reaction with an α-haloketone is a Thiazolo[3,2-b]pyridazine derivative. The reaction proceeds via initial S-alkylation of the thiol group by the α-haloketone to form a ketone intermediate. Subsequent intramolecular cyclization occurs when the pyridazine ring nitrogen (N2) attacks the carbonyl carbon, followed by dehydration to yield the final fused thiazole ring system. This process is a common strategy for creating sulfur-containing heterocyclic compounds. mdpi.com

The general reaction scheme for the synthesis of 6-chloro-substituted thiazolo[3,2-b]pyridazines from this compound and various α-haloketones is depicted below. The reaction is typically carried out in a solvent such as ethanol or DMF, often with heating.

General Reaction Scheme:

![Reaction scheme for the synthesis of Thiazolo[3,2-b]pyridazine derivatives](https://i.imgur.com/8aZ2kE6.png)

The following table details representative derivatives that can be synthesized using this methodology.

| α-Haloketone (R-COCH₂Br) | Resulting Derivative (Substituent 'R') | Product Name |

|---|---|---|

| Phenacyl bromide | Phenyl | 6-Chloro-2-phenylthiazolo[3,2-b]pyridazine |

| 4'-Chlorophenacyl bromide | 4-Chlorophenyl | 6-Chloro-2-(4-chlorophenyl)thiazolo[3,2-b]pyridazine |

| Bromoacetone | Methyl | 6-Chloro-2-methylthiazolo[3,2-b]pyridazine |

| 3-Bromopentan-2,4-dione | Acetyl | 2-Acetyl-6-chloro-3-methylthiazolo[3,2-b]pyridazine |

Formation of Triazole Derivatives

The synthesis of fused triazole systems from this compound can be effectively achieved through its reaction with hydrazonoyl halides. This method is a powerful tool in heterocyclic chemistry for constructing arylazoheterocycles and fused triazoles. researchgate.net The reaction mechanism typically involves the in situ generation of a highly reactive nitrilimine intermediate from the hydrazonoyl halide in the presence of a base. researchgate.net

This nitrilimine dipole then undergoes a 1,3-dipolar cycloaddition reaction. When reacting with a heterocyclic thione like this compound, the cycloaddition can occur across the C=S double bond of the thione tautomer. Alternatively, an initial S-alkylation of the thiol tautomer by the hydrazonoyl halide can occur, followed by an intramolecular cyclization and elimination of hydrogen sulfide (B99878) to form the fused triazole ring. nih.gov This sequence results in the formation of the nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine ring system.

General Reaction Scheme:

![Reaction scheme for the synthesis of Triazolo[4,3-b]pyridazine derivatives](https://i.imgur.com/9C3F0fL.png)

The versatility of this method allows for the introduction of a wide variety of substituents onto the resulting triazole ring, depending on the structure of the starting hydrazonoyl halide.

| Hydrazonoyl Halide (R-C(Cl)=N-NH-R') | Resulting Derivative (Substituents 'R' and 'R'') | Product Name |

|---|---|---|

| N-Phenylbenzohydrazonoyl chloride | R = Phenyl, R' = Phenyl | 6-Chloro-3-phenyl-1-(phenylamino)- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine (via rearrangement) or related isomers |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | R = COOEt, R' = Phenyl | Ethyl 6-chloro-3-phenyl- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine-2-carboxylate |

| N-Arylpyruvohydrazonoyl chloride | R = Acetyl, R' = Aryl | 2-Aryl-3-acetyl-6-chloro- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-b]pyridazine |

| Thiazolo[3,2-b]pyridazine |

| 3-amino-6-chloropyridazine |

| α-haloketone |

| Phenacyl bromide |

| 4'-Chlorophenacyl bromide |

| Bromoacetone |

| 3-Bromopentan-2,4-dione |

| 6-Chloro-2-phenylthiazolo[3,2-b]pyridazine |

| 6-Chloro-2-(4-chlorophenyl)thiazolo[3,2-b]pyridazine |

| 6-Chloro-2-methylthiazolo[3,2-b]pyridazine |

| 2-Acetyl-6-chloro-3-methylthiazolo[3,2-b]pyridazine |

| Hydrazonoyl halide |

| Nitrilimine |

| nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine |

| N-Phenylbenzohydrazonoyl chloride |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate |

| N-Arylpyruvohydrazonoyl chloride |

| 6-Chloro-3-phenyl-1-(phenylamino)- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine |

| Ethyl 6-chloro-3-phenyl- nih.govCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-b]pyridazine-2-carboxylate |

Reactivity and Reaction Mechanisms of 6 Chloropyridazine 3 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group is well-established as a potent nucleophile, a characteristic that defines a significant portion of the reactivity of 6-Chloropyridazine-3-thiol. Its sulfur atom can readily participate in reactions with electrophiles, most notably in exchange reactions involving disulfide bonds.

Thiol-disulfide exchange is a fundamental reaction wherein a thiol attacks a disulfide bond, cleaving it and forming a new disulfide bond. nih.gov This process proceeds via a nucleophilic substitution mechanism at the sulfur atom. nih.gov In the context of this compound (CPT), the thiol group can react with disulfide-containing molecules to form mixed disulfides.

Research has demonstrated that CPT can form stable mixed disulfide conjugates. For instance, in studies related to the metabolism of the anti-platelet drug clopidogrel (B1663587), it was observed that in the presence of CPT, only the mixed disulfide conjugate between the drug's active metabolite and CPT was formed. researchgate.net This indicates a high propensity for the thiol group of CPT to engage in disulfide exchange, effectively capping the reactive thiol of another molecule. researchgate.net The general mechanism involves the deprotonated thiolate form of CPT acting as the nucleophile, attacking one of the sulfur atoms of the disulfide bridge. nih.gov These exchange reactions can be influenced by redox mediators. chimicatechnoacta.ruchimicatechnoacta.ru

A crucial aspect of the reactivity of thiol-containing compounds is their interaction with biological reductants, the most abundant of which is glutathione (B108866) (GSH). researchgate.net Mixed disulfides formed by this compound are susceptible to reduction by GSH through subsequent thiol-disulfide exchange reactions.

Kinetic studies have shown that mixed disulfide conjugates involving CPT can be reduced by glutathione, leading to the release of the originally bound thiol. researchgate.net This process is vital as it can regenerate a biologically active thiol that was previously sequestered by CPT. The reaction involves the nucleophilic attack of the glutathione thiolate on the mixed disulfide, releasing the CPT thiolate. The stability and reactivity of such mixed disulfides are key to their potential applications and biological interactions. researchgate.net

Reactivity of the Chloropyridazine Moiety

The pyridazine (B1198779) ring, substituted with an electron-withdrawing chlorine atom, presents a second reactive center within the molecule. This part of the molecule is susceptible to nucleophilic attack, specifically through nucleophilic aromatic substitution.

The chlorine atom on the this compound ring is a leaving group that can be displaced by various nucleophiles. This reaction follows the SNAr (addition-elimination) mechanism. pressbooks.pub The pyridazine ring's nitrogen atoms act as electron-withdrawing groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. pressbooks.pubresearchgate.net

The synthesis of this compound itself often starts from 3,6-dichloropyridazine (B152260), where one chlorine atom is selectively substituted by a sulfur nucleophile like sodium hydrogensulfide. chemicalbook.comkoreascience.kr The remaining chlorine atom can undergo further substitution. For example, the chlorine in related 3-alkoxy-6-chloropyridazines can be displaced by thiols, although this may require elevated temperatures. koreascience.kr The rate of these SNAr reactions is influenced by the nature of the nucleophile and the solvent. The substitution of a chlorine atom is generally slower than that of a fluorine atom in similar heterocyclic systems. acs.org

Reaction Kinetics and Thermodynamics

The rates and energetic favorability of reactions involving this compound are critical for understanding its chemical behavior.

Kinetic studies on the reduction of a mixed disulfide conjugate of CPT by glutathione have been performed. The reaction to release the active metabolite of clopidogrel from its CPT-conjugate was found to follow second-order kinetics. researchgate.net The rate constant provides a quantitative measure of how readily the disulfide bond is cleaved by GSH.

Table 1: Kinetic Data for Reduction of a Mixed Disulfide Conjugate by Glutathione

| Conjugate | Reductant | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Clopidogrel Active Metabolite-CPT | Glutathione (1 mM) | 1.2 |

Data sourced from a study on mixed disulfide conjugates of clopidogrel. researchgate.net

Catalytic Aspects of Reactions Involving this compound

While this compound is primarily discussed as a reactant, the principles of catalysis can be applied to its transformations. Thiol-disulfide exchange reactions, while often slow, can be accelerated by enzyme catalysts in biological systems or by redox mediators in chemical synthesis. nih.govchimicatechnoacta.ruchimicatechnoacta.ru These mediators facilitate electron transfer, lowering the activation energy for the exchange process. chimicatechnoacta.ru

In the context of nucleophilic aromatic substitution, the reactions are not typically catalytic in themselves. However, phase-transfer catalysts can sometimes be employed to enhance the reaction rate between a solid-phase reactant and a liquid-phase nucleophile. There is limited specific information in the searched literature detailing this compound acting as a catalyst itself. Its primary role described is that of a reactive building block. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 6-Chloropyridazine-3-thiol provides critical information about the electronic environment and connectivity of the hydrogen atoms on the pyridazine (B1198779) ring. A typical ¹H NMR spectrum, recorded in a solvent like deuterochloroform (CDCl₃), reveals two distinct signals corresponding to the two protons on the heterocyclic ring. chemicalbook.com

These protons, located at positions 4 and 5 of the pyridazine ring, appear as doublets due to coupling with each other. A representative analysis shows a doublet at approximately 6.99 ppm and another at 7.60 ppm, both with a coupling constant (J) of 9.6 Hz. chemicalbook.com The distinct chemical shifts are a result of the different electronic environments created by the adjacent chlorine and thiol substituents. The thiol proton (S-H) may also be observable, often as a broad singlet, though its position and visibility can be highly dependent on the solvent, concentration, and temperature.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 6.99 | Doublet (d) | 9.6 | H-4 or H-5 |

| 7.60 | Doublet (d) | 9.6 | H-5 or H-4 |

Data sourced from a representative spectrum in CDCl₃. chemicalbook.com

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Given the structure of this compound, four distinct signals are expected for the four carbon atoms of the pyridazine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the thiol group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C-3 | 155 - 170 |

| C-4 | 120 - 135 |

| C-5 | 125 - 140 |

| C-6 | 145 - 160 |

Ranges are estimates based on general values for substituted pyridazines. ucl.ac.uk

Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the pyridazine ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signal at 6.99 ppm to its corresponding carbon (either C-4 or C-5) and the proton at 7.60 ppm to the other. beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons (C-3 and C-6) which have no attached protons. For instance, the H-4 proton would show a correlation to C-6 and C-3, while the H-5 proton would show correlations to C-3, confirming the connectivity around the ring. researchgate.net

These 2D NMR methods, used in concert, provide a comprehensive and definitive structural elucidation of this compound. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₄H₃³⁵ClN₂S) is 145.9705 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula. The presence of the chlorine atom is also evident from the isotopic pattern in the mass spectrum, where the (M+2) peak (due to the ³⁷Cl isotope) will have an intensity approximately one-third of the molecular ion peak (M⁺) (due to the ³⁵Cl isotope). uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₄³⁵ClN₂S⁺ | 146.9778 |

| [M+H]⁺ | C₄H₄³⁷ClN₂S⁺ | 148.9749 |

Predicted m/z values for the protonated molecule. uni.lu

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint and offers clues to the molecule's structure. libretexts.orglibretexts.org For this compound, likely fragmentation pathways would involve the loss of common neutral molecules or radicals.

While a detailed fragmentation analysis for this specific compound is not widely published, general principles of fragmentation for heterocyclic and chlorinated compounds suggest potential pathways: libretexts.org

Loss of Chlorine: A primary fragmentation could be the loss of a chlorine radical (Cl•), leading to a fragment ion.

Loss of HCN: Heterocyclic rings containing nitrogen often fragment through the loss of hydrogen cyanide (HCN).

Thiol Group Fragmentation: The thiol group could fragment through the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).

The analysis of these characteristic fragment ions in the mass spectrum helps to piece together and confirm the structure of the parent molecule. youtube.com

Application in Conjugate Analysis

This compound has demonstrated significant utility in the analysis of biological and chemical conjugates, particularly in the study of drug metabolism. Its ability to form stable mixed disulfide conjugates makes it a valuable tool in mechanistic studies.

In research concerning the antiplatelet drug clopidogrel (B1663587), this compound (CPT) was utilized to investigate the formation of its active metabolite (AM). nih.gov Studies using human liver microsomes (HLMs) revealed that in the presence of CPT, only the mixed disulfide conjugate of the clopidogrel AM was formed, with no free AM detected. nih.govresearchgate.net This finding was confirmed through mass spectrometry (MS and MS²) analysis, which identified the mixed disulfide bond linkage between the AM and CPT. nih.govresearchgate.net

These stable mixed disulfide conjugates, including the one formed with CPT, provide a platform for the quantitative generation of the therapeutic AM without the need for cytochrome P450-mediated bioactivation. nih.govresearchgate.net The CPT conjugate can be readily reduced by glutathione (B108866) (GSH) to release the active metabolite. nih.gov Kinetic studies have shown that these mixed disulfide conjugates can exchange thiols with GSH to release the AM, with second-order rate constants ranging from 1.2 to 28 M⁻¹s⁻¹. researchgate.net This application highlights the potential of this compound in overcoming interindividual variability in drug therapy by providing a stable precursor for the controlled release of active metabolites. nih.govresearchgate.net

Furthermore, the use of thiol compounds like CPT is crucial in proteomics for studying cysteine modifications. Techniques like click chemistry-based thiol redox proteomics utilize reagents that react with free thiols to identify changes in the cysteine proteome, which can be induced by various factors, including chronic ethanol (B145695) consumption. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The sulfhydryl (–SH) group in thiols typically exhibits a stretching vibration in the region of 2550 cm⁻¹. The presence of a C=O stretching vibration around 1680 cm⁻¹ and a C-S stretching vibration near 650 cm⁻¹ can be observed in derivatives like sulfanylacetamides. vulcanchem.com In more complex pyridazinone derivatives, characteristic bands for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1646 cm⁻¹), and C=N stretching (around 1595 cm⁻¹) are key identifiers. mdpi.com The specific wavenumbers of these vibrations can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. rsc.org

Table 1: Characteristic IR Frequencies for this compound and Related Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Thiol (S-H) | Stretching | ~2550 | |

| Carbonyl (C=O) | Stretching | ~1646 - 1680 | vulcanchem.commdpi.com |

| Carbon-Sulfur (C-S) | Stretching | ~650 | vulcanchem.com |

| Amine (N-H) | Stretching | ~3200 | mdpi.com |

| Carbon-Nitrogen (C=N) | Stretching | ~1595 | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the chromophores present. hnue.edu.vn The pyridazine ring in this compound and its derivatives acts as a chromophore.

The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* types. hnue.edu.vnuzh.ch The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are generally strong. uzh.ch The n → π* transitions, involving the promotion of a non-bonding electron (from sulfur or nitrogen) to a π anti-bonding orbital, are typically less intense. uzh.ch

For molecules containing sulfur, such as organic thiols, absorptions in the range of 200 to 220 nm are common due to n → σ* transitions. hnue.edu.vn The position and intensity of the absorption bands can be affected by the solvent and the presence of other functional groups. For instance, in derivatives of pyridazinone, the electronic absorption spectra can be calculated using computational methods like DFT to complement experimental findings. researchgate.net The analysis of UV-Vis spectra is crucial for understanding the electronic properties and potential photochemical reactivity of these compounds. evitachem.com

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

For example, the crystal structure of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, a pyridazinone derivative, has been determined by single-crystal X-ray diffraction. researchgate.net Such analyses reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. vulcanchem.comresearchgate.net In some derivatives, the pyridazine and adjacent aromatic rings are found to be nearly planar, with small dihedral angles, suggesting potential for π-π stacking interactions. vulcanchem.com The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new materials and therapeutic agents.

Other Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can provide further structural and analytical details for this compound and its derivatives.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for detecting the S-H bond in thiols. rsc.org It can also be used to study changes in molecular structure, such as those occurring during isotopic substitution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not the primary focus of this section, detailed NMR studies (¹H, ¹³C, ¹⁵N) are essential for the complete structural elucidation of pyridazine derivatives in solution. researchgate.netresearchgate.net These studies help to assign all hydrogen, carbon, and nitrogen signals and can be used to investigate tautomeric equilibria. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of synthesized compounds. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the separation and identification of volatile derivatives. rsc.org Advanced MS techniques are also employed in the detection of antimicrobial resistance, showcasing their broad applicability in modern chemical and biological research. amr-insights.eu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one |

| 2,5-dimethylfuran-3-thiol |

| 3,6-Dichloropyridazine (B152260) |

| 3-nitropyridine-2-thiol |

| This compound |

| Clopidogrel |

| Glutathione |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org This theory is based on using the electron density to determine the properties of a system, offering a balance between accuracy and computational cost that makes it a popular choice in computational chemistry. scispace.comwikipedia.orgaimspress.com DFT calculations are instrumental in predicting a molecule's ground state energy, electron density distribution, and molecular orbitals. scispace.commdpi.com

For 6-chloropyridazine-3-thiol, DFT calculations can elucidate its fundamental electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule is more reactive.

A significant aspect of this compound's chemistry is its potential for tautomerism, existing in equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group). researchgate.net DFT calculations are particularly useful for modeling the relative thermodynamic stabilities of these tautomers. By calculating the ground state energies of both forms, researchers can predict which tautomer is more stable in the gas phase or in different solvent environments, a concept applied to similar pyridazine (B1198779) structures.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Tautomers This table presents illustrative data based on typical DFT study outcomes for similar heterocyclic compounds.

| Property | Thiol Tautomer | Thione Tautomer | Significance |

|---|---|---|---|

| Ground State Energy (Hartree) | -1135.432 | -1135.445 | Indicates the relative stability of each tautomer. |

| HOMO Energy (eV) | -6.8 | -6.5 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.5 | -1.9 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.3 | 4.6 | Predicts chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.1 | 3.5 | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment. nih.gov For this compound, MD simulations can be employed to understand its dynamic behavior in solution, which is crucial for predicting its properties in a biological context.

When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can assess the stability of the ligand-protein complex. mdpi.com After an initial binding pose is predicted by molecular docking, an MD simulation can reveal how the ligand and protein adjust their conformations to achieve a stable binding mode. The simulation tracks atomic trajectories, allowing for the analysis of hydrogen bonds, salt bridges, and other intermolecular forces over the simulation period, which can confirm the stability of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net QSAR is a vital tool in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net

Studies have been conducted on derivatives of the pyridazine scaffold to establish QSAR models. For instance, research on 6-substituted 3-chloropyridazine (B74176) derivatives has been performed to correlate their structural features with their efficacy as corrosion inhibitors. researchgate.net In the context of medicinal chemistry, a QSAR study on this compound derivatives would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target.

The development of a QSAR model involves several steps:

Data Set Preparation : A series of this compound analogs are synthesized and their biological activity (e.g., IC₅₀ values) is experimentally determined. nih.gov

Descriptor Calculation : For each molecule, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight) and electronic descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). biolscigroup.us

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. biolscigroup.us

QSAR studies on related benzodithiazine derivatives, which can be synthesized from pyridazine precursors, have shown that substituents influencing shape and electronic properties are important for potency. nih.gov

Table 2: Components of a QSAR Study for this compound Derivatives

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | -log(IC₅₀) |

| Independent Variables | Calculated molecular properties (descriptors). | Dipole moment (μ), HOMO energy, Molecular Weight. |

| Statistical Model | The mathematical method used for correlation. | Multiple Linear Regression (MLR). |

| Validation Metrics | Statistical indicators of the model's quality. | Coefficient of determination (R²), Cross-validation coefficient (Q²). |

Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule like this compound interacts with biological targets is fundamental to drug design. Computational methods such as molecular docking are used to predict the binding orientation of a ligand within a protein's active site. These methods generate various possible poses and score them based on how well they fit geometrically and energetically.

Following docking, the strength of the interaction, or binding affinity, can be estimated using more advanced calculations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the ligand-protein complex. mdpi.com This provides a quantitative prediction of how strongly the molecule will bind to its target. mdpi.com

For this compound, these simulations would predict the specific amino acid residues it interacts with in a target's binding pocket. Key interactions often include hydrogen bonds between the pyridazine nitrogens or the thiol group and polar residues in the protein, as well as hydrophobic interactions. nih.gov The predicted collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, can also be computationally determined for different adducts of the molecule. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.97783 | 123.8 uni.lu |

| [M+Na]⁺ | 168.95977 | 138.4 uni.lu |

| [M+NH₄]⁺ | 164.00437 | 133.1 uni.lu |

| [M-H]⁻ | 144.96327 | 125.2 uni.lu |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Spectroscopic Property Predictions and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental results to validate molecular structures. researchgate.net For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.

This predictive capability is especially valuable for distinguishing between the thiol and thione tautomers. For example, IR spectroscopy can identify the characteristic S-H stretch of the thiol form (typically around 2550 cm⁻¹) or the C=S stretch of the thione form. Similarly, NMR spectroscopy can distinguish the tautomers based on the chemical shifts of the ring protons and carbons, which are sensitive to the electronic environment.

Experimental ¹H-NMR data for this compound shows two doublets at approximately 6.99 ppm and 7.60 ppm. chemicalbook.com Theoretical calculations can help assign these signals to the specific protons on the pyridazine ring and confirm the predominant tautomeric form in the experimental solvent.

Table 4: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | Hypothetical Calculated Value (Thione form) | Significance |

|---|---|---|---|

| ¹H-NMR (δ, ppm) | 6.99 (d), 7.60 (d) chemicalbook.com | 7.05 (d), 7.55 (d) | Assigns signals to specific protons and validates the structure. |

| ¹³C-NMR (δ, ppm) | Not available | ~130, ~145, ~175 | Predicts carbon environments, with the C=S carbon being highly deshielded. |

| IR (cm⁻¹) | Not available | ~1100-1200 (C=S stretch) | Differentiates between thiol (S-H stretch) and thione (C=S stretch) tautomers. |

Biological Activities and Pharmacological Potential

Antiplatelet Activity

6-Chloropyridazine-3-thiol (6-CpT) has been identified as a potent inhibitor of platelet aggregation, the process by which platelets adhere to each other at sites of vascular injury, which is a critical step in the formation of blood clots smolecule.com.

Mechanism of Action: ADP-dependent P2Y12 receptor inhibition

The primary mechanism behind the antiplatelet effects of this compound involves the inhibition of the P2Y12 receptor smolecule.com. This receptor is a crucial component in the process of platelet activation. Adenosine diphosphate (ADP) is a key signaling molecule that, upon binding to the P2Y12 receptor, initiates a cascade of events leading to platelet aggregation and thrombus formation nih.gov. 6-CpT is understood to act by binding to the active site of the ADP-dependent P2Y12 receptor, effectively blocking its function smolecule.com. This inhibition prevents the downstream signaling required for platelet activation and aggregation, thereby reducing the propensity for clot formation smolecule.com. The P2Y12 receptor is a validated target for several clinically used antiplatelet therapies nih.govnih.gov.

Role in Thrombotic Disorder Research

Due to its mechanism as a P2Y12 receptor inhibitor, this compound is considered a potential therapeutic candidate for the prevention and treatment of thrombotic disorders smolecule.com. Thrombosis, the formation of a blood clot inside a blood vessel, underlies serious cardiovascular events such as heart attacks and strokes mdpi.com. The ability of 6-CpT to potently inhibit platelet aggregation makes it a valuable lead compound in research aimed at developing new antithrombotic agents smolecule.com.

Formation of Mixed Disulfide Conjugates and their Reactivity in Biological Systems

The presence of a thiol (-SH) group in the this compound structure imparts specific chemical reactivity. Thiols are known to participate in thiol-disulfide exchange reactions, a crucial process in many biological systems, particularly in protein folding and redox signaling researchgate.net. This reaction involves the reversible exchange between a thiol group and a disulfide bond (-S-S-) researchgate.net.

In a biological environment, the thiol group of this compound can potentially react with disulfide bonds present in proteins, such as on cysteine residues, to form a mixed disulfide conjugate. This process, known as thiol-disulfide interchange, is a fundamental mechanism in biology for regulating protein function and structure nih.govnih.gov. The formation of such conjugates can alter the biological activity of both the original compound and the target protein. The reaction typically proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond mdpi.com. This reversible formation of disulfide bonds serves as a "switch" that can modulate cellular processes in response to redox changes researchgate.net. The reactivity of the thiol group is therefore central to the compound's potential interactions within biological systems researchgate.netnih.govnih.gov.

Anticancer Properties

Beyond its antiplatelet effects, this compound and its derivatives have demonstrated potential as anticancer agents. Studies indicate that these compounds can interfere with the growth and survival of cancer cells through various mechanisms smolecule.comnih.govnih.gov.

Inhibition of Cancer Cell Proliferation

Research has shown that this compound can inhibit the proliferation of various cancer cell lines smolecule.com. Further studies on its derivatives have provided more specific insights into this activity. For instance, a series of 3-allylthio-6-(mono or disubstituted)aminopyridazines, synthesized from a related compound (3-allylthio-6-chloropyridazine), displayed significant antiproliferative activities against several human cancer cell lines in MTT assays nih.gov. The tested cell lines included those from lung cancer (A549), hepatoblastoma (Hep3b), prostate cancer (PC3), colon cancer (SW480), and cervical cancer (HeLa) nih.gov. One derivative, 3-allylthio-6-homopiperidinylaminopyridazine, showed higher potency in inhibiting the growth of these cell lines than the commonly used chemotherapy drug 5-fluorouracil (5-FU) nih.gov.

| Cancer Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| A549 | Lung Cancer | Inhibition of Proliferation |

| Hep3b | Hepatoblastoma | Inhibition of Proliferation |

| PC3 | Prostate Cancer | Inhibition of Proliferation |

| SW480 | Colon Cancer | Inhibition of Proliferation |

| HeLa | Cervical Cancer | Inhibition of Proliferation |

Data derived from research on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which are derivatives of this compound nih.gov.

Induction of Apoptosis

In addition to halting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells smolecule.com. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer nih.gov. The ability to trigger this process is a key characteristic of many effective anticancer therapies.

Apoptosis can be initiated through two main pathways: the intrinsic pathway, which is triggered by internal cellular stress, and the extrinsic pathway, which is activated by external signals nih.gov. The regulation of apoptosis involves a delicate balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like BCL-2) nih.govnih.gov. Research on pyridazine (B1198779) derivatives has shown they can induce apoptosis by disrupting this balance, leading to the activation of caspases, which are the enzymes that execute the process of cell death nih.gov. By promoting apoptosis, these compounds offer a promising therapeutic strategy for targeting cancer cells smolecule.comnih.gov.

Structure-Activity Relationships in Benzodithiazine Derivatives

While specific research detailing the structure-activity relationships (SAR) of benzodithiazine derivatives synthesized directly from this compound is not extensively available in the reviewed literature, broader SAR studies on related structures provide valuable insights. For instance, quantitative structure-activity relationship (QSAR) studies on novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have highlighted the importance of specific molecular descriptors in determining their anticancer activity. Theoretical calculations have identified that descriptors from the Radial Distribution Function (RDF) and 3D-MorSE classes are crucial for the robustness and predictive ability of QSAR models for these types of compounds. This suggests that the spatial arrangement and electronic properties of substituents on the benzodithiazine core, which can be derived from this compound, play a critical role in their biological activity.

Potential as a Lead Compound for Novel Antitumor Agents

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents, and this compound serves as a valuable starting point for the creation of new therapeutic candidates. nih.govsmolecule.com The inherent reactivity of its thiol and chloro groups allows for diverse chemical modifications, leading to a wide array of derivatives with potential antitumor properties. smolecule.com

Research has indicated that this compound itself may possess anticancer properties, having been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. smolecule.com This intrinsic activity, combined with its suitability for chemical modification, positions this compound as a promising lead compound for the development of novel antitumor drugs. smolecule.com The exploration of its derivatives continues to be an active area of research in the quest for more effective and selective cancer therapies.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a range of both bacterial and fungal pathogens.

Antibacterial Activity

A variety of heterocyclic compounds synthesized from 6-chloropyridazin-3(2H)-thione have shown notable antibacterial activity. researchgate.net These derivatives have been effective against both Gram-positive and Gram-negative bacteria. researchgate.net The versatility of the this compound starting material allows for the synthesis of diverse structures, including tricyclic ring systems like pyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thiones, and 1,2,4-benzotriazino-pyridazinethiones, all of which have been investigated for their antimicrobial properties. researchgate.net

The table below summarizes the antibacterial activity of some synthesized pyridazine derivatives.

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Pyridazino[6,1-b]quinazolin-10-ones | Active | Active | researchgate.net |

| Benzimidazolo-pyridazine thiones | Active | Active | researchgate.net |

| 1,2,4-Benzotriazino-pyridazinethiones | Active | Active | researchgate.net |

| Imidazo-[1,2-b]-pyridazinethiones | Active | Active | researchgate.net |

| 1,2,4-Triazolo[4,3-b]pyridazine-thiones | Active | Active | researchgate.net |

| Disulfide and sulfide (B99878) derivatives | Active | Active | researchgate.net |

Antifungal Activity

In addition to their antibacterial effects, derivatives of this compound have also exhibited promising antifungal activity. smolecule.comresearchgate.net Studies have shown that certain compounds synthesized from this starting material are effective against various fungal strains. researchgate.net For example, novel pyridazine derivatives have displayed good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.govnih.gov

The antifungal potential of these compounds highlights the broad-spectrum antimicrobial capabilities of molecules derived from the this compound scaffold.

Mechanisms of Antimicrobial Action (if elucidated)

The precise mechanisms of antimicrobial action for derivatives of this compound have not been fully elucidated in the reviewed literature. However, the presence of the thiol (-SH) group in the parent molecule and its derivatives is significant. Thiols are known to be highly reactive and can interact with various biological molecules, which may contribute to their antimicrobial effects.

One possible mechanism is the disruption of cellular redox homeostasis in microbial cells. The thiol group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as proteins, lipids, and DNA. Furthermore, thiols can interact with essential enzymes and proteins within the microbial cell, inhibiting their function and leading to cell death. The ability of thiols to bind to metal ions that are crucial for microbial survival could be another contributing factor to their antimicrobial activity. Further research is needed to specifically determine the mechanisms by which this compound derivatives exert their antibacterial and antifungal effects.

Anti-inflammatory Activities

The pyridazinone core, which is closely related to this compound, is recognized as a key structure in the development of anti-inflammatory agents. nih.gov Derivatives of pyridazines have shown potential as anti-inflammatory compounds, suggesting that this compound could be a valuable precursor for the synthesis of new anti-inflammatory drugs. smolecule.com The functionalization of the pyridazinone ring allows for the modulation of its anti-inflammatory activity, making it an attractive target for medicinal chemists. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the established anti-inflammatory potential of the broader pyridazinone class provides a strong rationale for further investigation in this area. nih.govresearchgate.net

Antioxidant Properties

The chemical structure of this compound suggests inherent antioxidant capabilities, a notion supported by studies on related pyridazine and thiol-containing compounds. Antioxidants are crucial for mitigating oxidative stress by neutralizing harmful reactive oxygen species (ROS).

The thiol (-SH) group is a well-established antioxidant moiety. Thiol-containing compounds can act as potent radical scavengers, donating a hydrogen atom to neutralize free radicals and thus inhibiting oxidative chain reactions that can damage cellular components like lipids, proteins, and DNA. imrpress.comnih.govcreative-proteomics.comresearchgate.net The thiol group in this compound can also contribute to the cellular pool of non-protein thiols, which is essential for maintaining redox homeostasis. nih.govnih.gov

Furthermore, studies on pyridazine derivatives have demonstrated their potential to combat oxidative stress. A series of 6-chloropyridazine analogues, structurally similar to the compound of interest, were evaluated for their antioxidant activity. These compounds exhibited a strong inhibitory effect on superoxide anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M. nih.gov Additionally, they displayed significant activity against lipid peroxidation, comparable to the standard antioxidant alpha-tocopherol at the same concentration. nih.gov This suggests that the pyridazine core, in conjunction with the thiol group, likely endows this compound with significant antioxidant properties.

Role in Cellular Signaling

The pyridazine and thiol components of this compound position it as a potential modulator of various cellular signaling pathways. While direct studies on this specific molecule's signaling roles are limited, the activities of related compounds provide significant insights.

Thiol-based redox signaling is a fundamental mechanism for regulating cellular processes. The reversible oxidation of cysteine thiol groups in proteins acts as a molecular "switch" that can alter protein function and transduce signals. nih.govresearchgate.net Thiol-containing molecules like this compound can potentially interact with these pathways, influencing processes from cell proliferation to immune responses. creative-proteomics.comresearchgate.net For instance, thiol-based redox systems are integral to the function of peroxiredoxins, which not only eliminate hydrogen peroxide but also participate in H₂O₂-based signaling relays. nih.gov

Pyridazine derivatives have been identified as effective modulators of key inflammatory signaling pathways. They have been shown to inhibit protein kinases, such as p38 kinase, which are involved in inflammatory responses. scirp.org Furthermore, pyridazinone-based molecules can regulate pathways involving pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This capacity to interfere with inflammatory cascades suggests that this compound could have applications in conditions where these signaling pathways are dysregulated.

Nicotinic Acetylcholine (B1216132) Receptor Affinity

Derivatives of the 6-chloropyridazine scaffold have been specifically investigated for their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are important targets in the central nervous system.

A study focused on a series of compounds where the 6-chloro-3-pyridazinyl group was attached to various diazabicycloalkane and piperazine structures. nih.gov These molecules were synthesized and evaluated for their binding affinity to nAChRs. The research revealed that all the tested 6-chloropyridazin-3-yl derivatives displayed high affinity for these receptors, with dissociation constant (Kᵢ) values in the nanomolar range. nih.gov Molecular modeling studies suggested that these compounds could adopt conformations compatible with high-affinity binding to the α4β2 subtype of nAChRs, which is a prevalent subtype in the brain. nih.gov This high affinity indicates that the 6-chloropyridazine moiety is a promising pharmacophore for the design of novel ligands targeting specific nAChR subtypes.

The table below summarizes the binding affinities of representative 6-chloropyridazin-3-yl derivatives for nAChRs.

| Compound Type | Base Structure | Kᵢ (nM) |

| 1 | 3,8-Diazabicyclo[3.2.1]octane | 1.0 - 10.0 |

| 2 | 2,5-Diazabicyclo[2.2.1]heptane | 1.0 - 10.0 |

| 3 | Piperazine | 1.0 - 10.0 |

| 4 | Homopiperazine | 1.0 - 10.0 |

Data synthesized from findings on derivatives of the listed base structures. nih.gov

Enzyme Inhibition Studies (e.g., NPP1, Glutathione (B108866) Peroxidase 1)

While the pyridazine and thiol motifs are present in various enzyme inhibitors, specific research on the inhibitory activity of this compound against Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and Glutathione Peroxidase 1 (GPx1) is not available in current scientific literature. However, the general context of inhibitors for these enzymes can be discussed.

NPP1 Inhibition: NPP1 is an enzyme that hydrolyzes ATP to generate AMP and pyrophosphate, playing roles in processes like bone mineralization and insulin signaling. Inhibitors of NPP1 are being investigated for various therapeutic applications. Known inhibitors are often substrate analogs, such as adenine nucleotide derivatives, or non-nucleotide compounds including polysulfonates and polyoxometalates.

Glutathione Peroxidase 1 (GPx1) Inhibition: GPx1 is a crucial antioxidant selenoenzyme that reduces hydrogen peroxide and organic hydroperoxides, using glutathione as a cofactor. nih.govbenthamdirect.comdntb.gov.ua Inhibition of GPx1 can lead to an increase in cellular oxidative stress. Certain thiol-containing compounds, such as mercaptosuccinic acid, have been identified as inhibitors of GPx. nih.gov Lead has also been shown to potentially interfere with GPx activity by forming a complex with the selenium in its active site. nih.gov Given that this compound contains a thiol group, it could theoretically interact with thiol-dependent enzymes, but specific inhibitory activity against GPx1 has not been reported.

Broader Pharmacological Implications of Pyridazine and Thiol-containing Compounds

The combination of the pyridazine ring and a thiol group in one molecule suggests a broad spectrum of potential pharmacological applications, drawing from the well-documented activities of each class of compounds.

Pyridazine Derivatives: The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govbenthamdirect.comresearchgate.net Pyridazine and pyridazinone analogs have demonstrated a wide array of pharmacological effects, as detailed in the table below. nih.govbenthamdirect.comdntb.gov.uaresearchgate.net

| Pharmacological Activity | Examples of Pyridazine-Based Compounds |

| Anti-inflammatory | Emorfozan, various pyridazinone derivatives nih.govnih.gov |

| Cardiotonic | Pimobendan, Levosimendan nih.govbenthamdirect.com |

| Antihypertensive | Hydralazine, various 6-heteroaryl-3-hydrazinopyridazines nih.govnih.gov |

| Anticancer | Pyrido[2,3-d]pyridazine derivatives scirp.org |

| Antimicrobial | Fused pyridazine derivatives researchgate.net |

| Analgesic | 6-substituted-3(2H)-pyridazinone derivatives sarpublication.com |

| Enzyme Inhibition | COX inhibitors, phosphodiesterase inhibitors nih.govbenthamdirect.com |

Thiol-containing Compounds: The thiol group is fundamental to the action of many therapeutic agents. imrpress.comnih.govcreative-proteomics.com Its chemical reactivity allows it to participate in various biological processes. Key pharmacological roles include:

Antioxidant and Cytoprotective: By scavenging free radicals and replenishing glutathione levels. imrpress.comnih.govresearchgate.net

Metal Chelation: Forming stable complexes with heavy metals like lead and mercury, aiding in their removal from the body. imrpress.comnih.gov

Modulation of Enzyme Activity: The thiol group can interact with the active sites of enzymes, particularly those containing cysteine residues. nih.gov

Redox Signaling: Participating in the regulation of cellular pathways sensitive to the redox state of the cell. nih.govresearchgate.netmdpi.com

The dual nature of this compound, possessing both the versatile pyridazine core and the reactive thiol group, makes it a compound of significant interest for the development of novel therapeutic agents with a wide range of potential applications.

Applications in Medicinal and Agrochemical Chemistry Research

Medicinal Chemistry Applications

The pyridazine (B1198779) core is a recognized pharmacophore in medicinal chemistry, and its derivatives are investigated for a wide array of therapeutic applications. sarpublication.comresearchgate.net 6-Chloropyridazine-3-thiol serves as a valuable starting material and building block in the pursuit of new pharmaceutical agents.

Development as a Lead Compound for New Pharmaceuticals

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. scendea.com While specific studies designating this compound itself as a primary lead compound are not extensively documented, the broader class of pyridazine and pyridazinone derivatives is a fertile ground for the discovery of new drug candidates. sarpublication.comresearchgate.netnih.gov The inherent biological potential of the pyridazine nucleus makes its derivatives, including those accessible from this compound, attractive starting points for drug discovery programs. sarpublication.com The process of lead optimization can modify such initial "hits" to improve characteristics like target selectivity and biological activity. scendea.com

Intermediate in Drug Synthesis

This compound is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules. echemi.com Its bifunctional nature, with reactive chloro and thiol groups, allows for sequential or selective reactions to build larger molecular frameworks. For instance, the synthesis of this compound can be achieved from 3,6-dichloropyridazine (B152260), a common precursor in pharmaceutical manufacturing. chemicalbook.comchemicalbook.com A patent has described the use of this compound as a heterocyclic thiol moiety for reacting with 2-oxo thienopyridine in the presence of a genetically engineered enzyme to synthesize mixed disulfide conjugates, which are of interest for pharmaceutical compositions. google.com

Design of Novel Heterocyclic Systems with Pharmacological Relevance

The pyridazine scaffold is a key component in a multitude of novel heterocyclic systems with demonstrated pharmacological relevance. sarpublication.comresearchgate.net The reactivity of the chloro and thiol groups in this compound makes it a versatile building block for creating new molecular entities. nih.gov The thiol group, for example, is nucleophilic and can undergo reactions to form thioethers, which are present in many biologically active compounds. nih.gov

Research on related structures highlights the broad potential. For example, imidazo[1,2-b]pyridazine (B131497) derivatives, which can be synthesized from chloropyridazine precursors, have been investigated for their potent anticancer activity and as inhibitors of enzymes like tumor necrosis factor-alpha (TNF-α). dergipark.org.tr Similarly, the 1,3,4-oxadiazole (B1194373) heterocycle, which can be linked to pyridazine systems, is a bioisostere of amides and esters that can enhance pharmacological activity by participating in hydrogen bonding with biological receptors. jst.go.jp The synthesis of such diverse and complex heterocyclic systems is a cornerstone of modern medicinal chemistry, aimed at developing new therapeutic agents. dergipark.org.trjst.go.jp

Agrochemical Chemistry Applications

The search for new and effective agrochemicals is critical for global food security, and pyridazine derivatives have emerged as a promising class of compounds in this sector. researchgate.net this compound is identified as an intermediate for agrochemicals and pesticides, pointing to its role in the development of new crop protection agents. echemi.comchemicalbook.com

Potential as Agrochemicals or Pesticides

The pyridazine chemical framework is present in numerous compounds with a wide range of biological activities, including use as pesticides. sarpublication.com The continuous need to overcome pest resistance and discover compounds with new modes of action drives research into novel molecular skeletons. researchgate.net The structural features of this compound make it a candidate for derivatization into new active ingredients for agrochemical formulations.

Herbicidal and Fungicidal Applications of Related Compounds

While direct data on the pesticidal activity of this compound is limited, extensive research has demonstrated the potent herbicidal and fungicidal activities of related pyridazine and pyridazinone compounds. researchgate.net